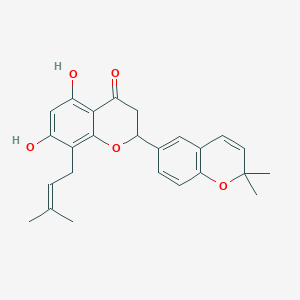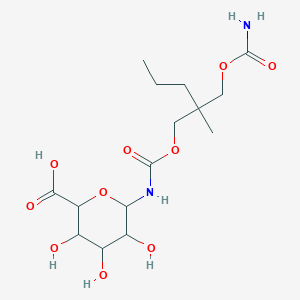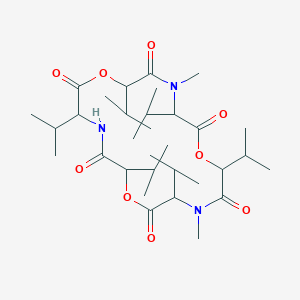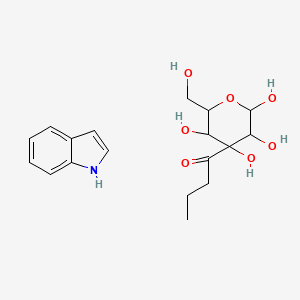
beta-D-Glucopyranose, 1-(1H-indole-3-butanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-D-Glucopyranose, 1-(1H-indole-3-butanoate): est un composé chimique qui combine une molécule de glucose avec un dérivé de l'indole. Ce composé est connu pour sa structure unique, qui comprend un fragment β-D-glucopyranose lié à un groupe indole-3-butanoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la β-D-Glucopyranose, 1-(1H-indole-3-butanoate) implique généralement l'estérification de la β-D-glucopyranose avec l'acide indole-3-butanoïque. La réaction est généralement réalisée en présence d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les étapes de purification peuvent impliquer des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions: La β-D-Glucopyranose, 1-(1H-indole-3-butanoate) peut subir diverses réactions chimiques, notamment:
Substitution: Le fragment glucose peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de dérivés glycosylés.
Réactifs et conditions courantes:
Oxydation: Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium, conditions anhydres.
Substitution: Nucléophiles tels que les amines ou les thiols, souvent en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés:
Oxydation: Dérivés de l'acide indole-3-carboxylique.
Réduction: Dérivés de l'indole réduits.
Substitution: Dérivés glycosylés avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie: En chimie, la β-D-Glucopyranose, 1-(1H-indole-3-butanoate) est utilisée comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux composés .
Biologie: En recherche biologique, ce composé est étudié pour son rôle potentiel dans les processus cellulaires. Le fragment indole est connu pour interagir avec diverses cibles biologiques, ce qui en fait un outil précieux pour l'étude des voies de signalisation cellulaire .
Médecine: En médecine, la β-D-Glucopyranose, 1-(1H-indole-3-butanoate) est étudiée pour ses applications thérapeutiques potentielles. Sa capacité à moduler les voies biologiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies liées à la signalisation cellulaire .
Industrie: Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et produits. Ses propriétés chimiques uniques le rendent adapté aux applications dans la production de produits pharmaceutiques, d'agrochimiques et de produits chimiques de spécialité .
Mécanisme d'action
Le mécanisme d'action de la β-D-Glucopyranose, 1-(1H-indole-3-butanoate) implique son interaction avec des cibles moléculaires spécifiques dans la cellule. Le fragment indole peut se lier aux récepteurs et aux enzymes, modulant leur activité et influençant les voies de signalisation cellulaire. Cette interaction peut conduire à divers effets biologiques, notamment des changements dans l'expression des gènes, l'activité des protéines et le métabolisme cellulaire .
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential role in cellular processes. The indole moiety is known to interact with various biological targets, making it a valuable tool for studying cellular signaling pathways .
Medicine: In medicine, beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases related to cellular signaling .
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) involves its interaction with specific molecular targets in the cell. The indole moiety can bind to receptors and enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein activity, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires:
β-D-Glucopyranose, 1-(1H-indole-3-acétate): Structure similaire mais avec un groupe acétate au lieu d'un groupe butanoate.
Ester β-D-glucopyranosyle de l'acide indole-3-carboxylique: Contient un groupe acide carboxylique au lieu d'un groupe butanoate.
Unicité: La β-D-Glucopyranose, 1-(1H-indole-3-butanoate) est unique en raison de sa combinaison spécifique d'un fragment glucose avec un groupe indole-3-butanoate. Cette structure offre des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C18H25NO7 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1H-indole;1-[2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one |
InChI |
InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H |
Clé InChI |
UUBPRBNNLQNZAR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


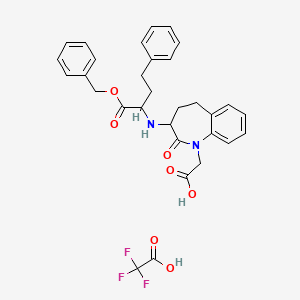
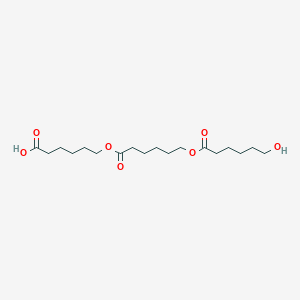
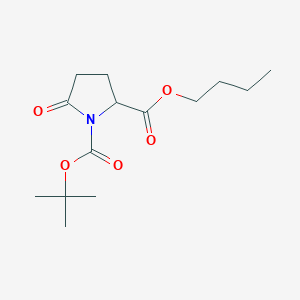
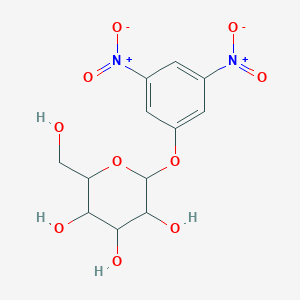

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)
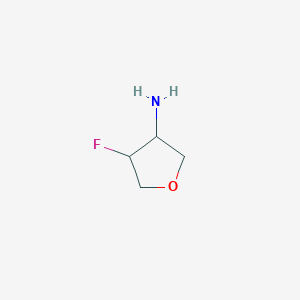
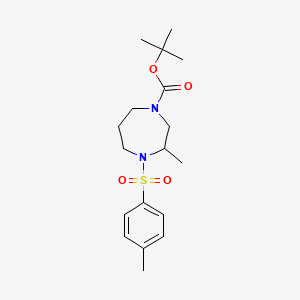
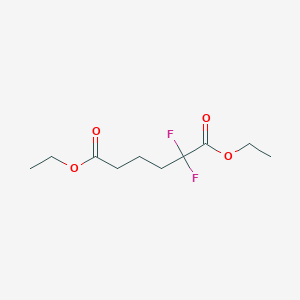
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)

